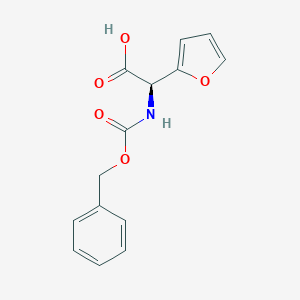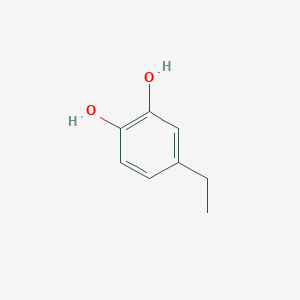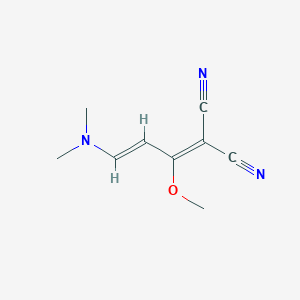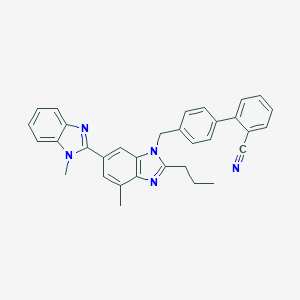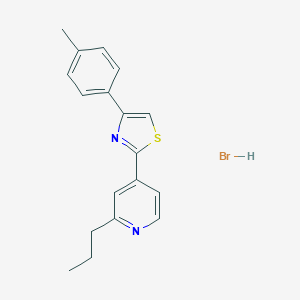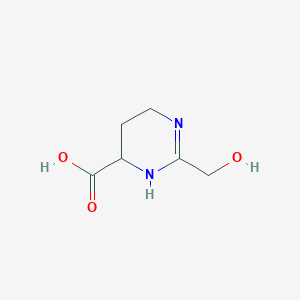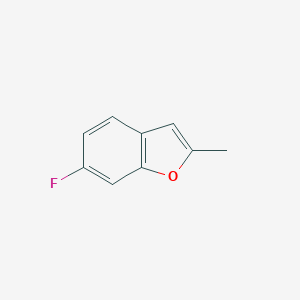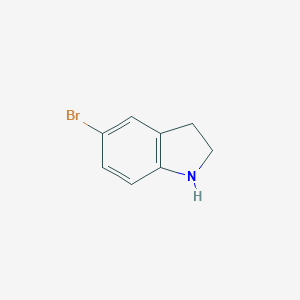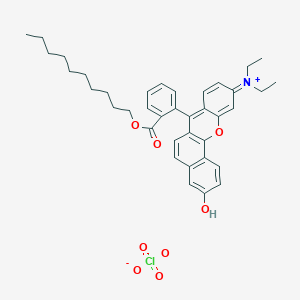
色离子载体 XIII
描述
Chromoionophore XIII Description
Chromoionophores are a class of compounds that can form complexes with metal ions, leading to changes in their spectral properties. These changes can be utilized for sensing applications, such as detecting the presence of specific ions. Chromoionophore XIII is not explicitly mentioned in the provided papers, but the general behavior and characteristics of chromoionophores can be inferred from the studies on similar compounds.
Synthesis Analysis
The synthesis of chromoionophores often involves linking a chromophoric group to a crown ether or other ionophoric moiety. For instance, a series of chromoionophores were synthesized by connecting a coumarin moiety to an aza- or diaza-crown ether . Another approach involved photochemically preparing tautomeric chromoionophores from 1-aryloxyanthraquinones and 4'-aminobenzo-15-crown-5 ether . These methods highlight the versatility in designing chromoionophores with specific properties for targeted ion recognition.
Molecular Structure Analysis
The molecular structure of chromoionophores is crucial for their ability to complex with metal ions. The structure determines the selectivity and stability of the resulting complexes. For example, the presence of a carbonyl group in the coumarin and the deconjugation of the nitrogen atom of the aza-crown ether contribute to the high stability constants of the complexes formed with divalent 3d metal ions . The molecular geometry can also influence the formation of sandwich-type complexes, as seen with tautomeric chromoionophores that bind strontium and barium cations .
Chemical Reactions Analysis
Chromoionophores undergo specific chemical reactions upon binding with metal ions, leading to changes in their absorption spectra. These reactions are often studied using UV spectrometry, NMR spectroscopy, mass spectrometry, and theoretical calculations . The interaction between the chromophore and the complexed cations can be direct, through π-electrons, or via other atoms such as oxygen in carboxylic groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromoionophores, such as their absorption spectra, are significantly altered upon metal ion binding. For instance, a chromoionophore based on the dicyanovinylindane subunit shows strong spectral changes in the near-infrared range upon cation binding . The selectivity for specific ions, such as lithium and sodium , potassium , and mercury , is a key property that allows for the development of ion-selective sensors. Anion-controlled color changes have also been observed, demonstrating the versatility of chromoionophores in sensing applications .
科学研究应用
1. 凝血研究中的电泳分析
色离子载体 XIII 已被用于电泳研究,特别是在分析凝血因子方面。一项研究重点关注遗传性因子 XIII 缺乏症受试者中因子 XIII 的 A 和 B 亚基的电泳形式和定量,揭示了这些亚基的遗传异质性 (Board、Coggan 和 Hamer,1980)。
2. 分子信息处理中的信号控制
对色离子载体 XIII 的研究包括其在分子信息处理中的应用,在那里它被用于有效的信号控制。一项研究展示了它对金属阳离子输入的“关-开-关”信号作用,突出了它在设计新型传感材料中的潜力 (Kubo、Obara 和 Tokita,1999)。
3. 通过氢键进行阴离子传感
色离子载体 XIII 的另一个重要应用是在阴离子传感中,它与分析上重要的底物形成氢键。这方面在分析化学和生物化学中对于溶液中阴离子的比色测定至关重要 (Nishizawa、Kato、Hayashita 和 Teramae,1998)。
4. 用于模板利用的单分子层形成
已经研究了色离子载体 XIII 在空气/水界面形成单分子层的可能性模板应用。这项研究考察了这些层的稳定性和行为,表明了在创建密集堆积的蛋白质阵列中的潜在用途 (Ishii,2009)。
5. 铀酰离子的传感和检测
色离子载体 XIII 在选择性检测铀酰离子方面也很有效。一项研究重点介绍了它在基于杯[6]芳烃的色离子载体中的应用,显示出铀酰离子结合后颜色发生明显变化,这对于光学传感应用至关重要 (Kubo、Maeda、Nakamura 和 Tokita,1994)。
未来方向
The use of chromoionophores, including Chromoionophore XIII, in ion-selective optodes is an important area of research in analytical and bioanalytical chemistry . Future challenges and research trends will likely focus on improving the pH cross-response and eliminating background optical interference .
属性
IUPAC Name |
[7-(2-decoxycarbonylphenyl)-3-hydroxybenzo[c]xanthen-10-ylidene]-diethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43NO4.ClHO4/c1-4-7-8-9-10-11-12-15-24-42-38(41)32-17-14-13-16-31(32)36-33-22-19-28(39(5-2)6-3)26-35(33)43-37-30-23-20-29(40)25-27(30)18-21-34(36)37;2-1(3,4)5/h13-14,16-23,25-26H,4-12,15,24H2,1-3H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDBGBLRJZYBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC5=C4C=CC(=C5)O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583530 | |
| Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromoionophore XIII | |
CAS RN |
135656-96-1 | |
| Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromoionophore XIII | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



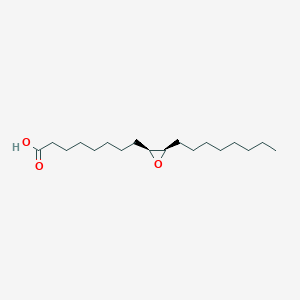

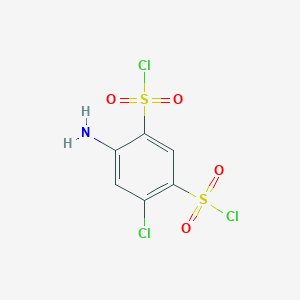
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)
